molecular formula C11H17NO B1326503 [3-(Sec-butoxy)phenyl]methanamine CAS No. 37806-41-0

[3-(Sec-butoxy)phenyl]methanamine

Cat. No. B1326503
CAS RN: 37806-41-0
M. Wt: 179.26 g/mol
InChI Key: RNQTZBUPQQZDHV-UHFFFAOYSA-N
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Description

“[3-(Sec-butoxy)phenyl]methanamine” is a unique chemical compound with the empirical formula C11H17NO . It has a molecular weight of 179.26 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “[3-(Sec-butoxy)phenyl]methanamine” is represented by the SMILES string CCC(C)Oc1cccc(CN)c1 . This indicates that the compound contains a sec-butoxy group attached to a phenyl ring, which is further connected to a methanamine group .


Physical And Chemical Properties Analysis

“[3-(Sec-butoxy)phenyl]methanamine” has a molecular weight of 179.26 . The compound’s InChI key is RNQTZBUPQQZDHV-UHFFFAOYSA-N . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Catalytic Applications

Research conducted by Roffe et al. (2016) focuses on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which involved derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds underwent C–H bond activation to afford palladacycles characterized in the solid state. They demonstrated good activity and selectivity in catalytic applications, highlighting their potential in organic synthesis and catalysis (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Photocytotoxicity for Cellular Imaging

Basu et al. (2014) developed Iron(III) complexes [Fe(L)(L')(NO3)], where L includes phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives. These complexes exhibited unprecedented photocytotoxicity under red light (600-720 nm) and demonstrated potential for cellular imaging and photocytotoxic applications, indicating a promising approach for cancer therapy and diagnostics (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Antimicrobial Evaluation

Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. The study demonstrates the potential of these compounds in developing new antimicrobial agents (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).

Spin Trapping of Radicals

A study by Stolze et al. (2003) explored the spin trapping of superoxide, alkyl-, and lipid-derived radicals with derivatives of the spin trap EPPN, where a derivative featuring a sec-butoxy moiety was synthesized. This research provides insights into the stabilization of radical adducts, contributing to the understanding of radical chemistry in biological systems (Stolze, Udilova, Rosenau, Hofinger, & Nohl, 2003).

Safety and Hazards

Sigma-Aldrich provides “[3-(Sec-butoxy)phenyl]methanamine” as-is, without any warranty of fitness for a particular purpose or against infringement of intellectual property rights . The buyer assumes responsibility to confirm the product’s identity and/or purity . More detailed safety and hazard information may be available in the product’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3-butan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQTZBUPQQZDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648553
Record name 1-{3-[(Butan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Sec-butoxy)phenyl]methanamine

CAS RN

37806-41-0
Record name 1-{3-[(Butan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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